![molecular formula C17H19N7O5S3 B14116130 L-Arginine, N2-[[3-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-2-thienyl]carbonyl]-](/img/structure/B14116130.png)
L-Arginine, N2-[[3-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-2-thienyl]carbonyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Arginine, N2-[[3-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-2-thienyl]carbonyl]- is a synthetic compound known for its role as an antagonist of the VEGF-A receptor neuropilin 1 (NRP1).
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine, N2-[[3-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-2-thienyl]carbonyl]- involves multiple steps. The process typically begins with the preparation of the benzothiadiazole derivative, followed by its coupling with L-arginine. The reaction conditions often include the use of solvents like DMSO and catalysts to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its specialized use in research settings. the synthesis process can be scaled up using standard organic synthesis techniques, ensuring high purity and yield through meticulous control of reaction conditions and purification steps .
化学反应分析
Types of Reactions
L-Arginine, N2-[[3-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-2-thienyl]carbonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can modify the benzothiadiazole moiety, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, particularly at the thienyl and benzothiadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the thienyl or benzothiadiazole rings .
科学研究应用
L-Arginine, N2-[[3-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-2-thienyl]carbonyl]- has several scientific research applications:
Biological Studies: The compound is used to study the role of NRP1 in various biological processes, including angiogenesis and cell migration.
Medical Research: Its potential therapeutic applications are being explored in the context of cancer treatment and other diseases involving abnormal cell proliferation and migration.
作用机制
The mechanism of action of L-Arginine, N2-[[3-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-2-thienyl]carbonyl]- involves its antagonistic effect on the VEGF-A receptor neuropilin 1 (NRP1). By binding to NRP1, the compound inhibits the receptor’s interaction with VEGF-A, thereby reducing cell viability and impairing cell migration. This mechanism is particularly relevant in cancer research, where inhibiting angiogenesis and cell migration can help control tumor growth and metastasis .
相似化合物的比较
Similar Compounds
L-Arginine: A naturally occurring amino acid with various biological roles, including nitric oxide production.
Benzothiadiazole Derivatives: Compounds containing the benzothiadiazole moiety, often used in research for their biological activities.
Thienyl Compounds: Compounds containing the thienyl ring, known for their diverse chemical reactivity.
Uniqueness
L-Arginine, N2-[[3-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-2-thienyl]carbonyl]- is unique due to its specific combination of L-arginine, benzothiadiazole, and thienyl moieties. This unique structure allows it to act as a potent antagonist of the VEGF-A receptor neuropilin 1 (NRP1), distinguishing it from other similar compounds .
属性
分子式 |
C17H19N7O5S3 |
|---|---|
分子量 |
497.6 g/mol |
IUPAC 名称 |
2-[[3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C17H19N7O5S3/c18-17(19)20-7-2-4-11(16(26)27)21-15(25)14-10(6-8-30-14)24-32(28,29)12-5-1-3-9-13(12)23-31-22-9/h1,3,5-6,8,11,24H,2,4,7H2,(H,21,25)(H,26,27)(H4,18,19,20) |
InChI 键 |
ZWWMEDURALZMEV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC3=C(SC=C3)C(=O)NC(CCCN=C(N)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-((3R,4S)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile,rel](/img/structure/B14116047.png)
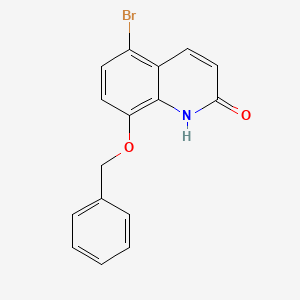
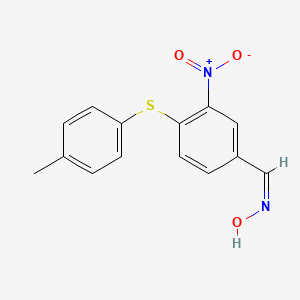
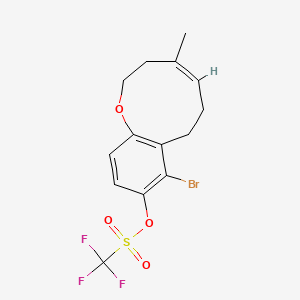

![(S)-tert-butyl 3-(4-aMino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyriMidin-1-yl)piperidine-1-carboxylate](/img/structure/B14116073.png)
![3-butyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14116078.png)
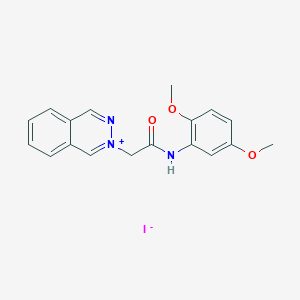
![(E)-9-Methoxy-4-phenyl-2,3,6,7-tetrahydrobenzo[b]oxonine](/img/structure/B14116081.png)
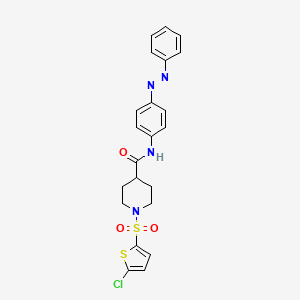
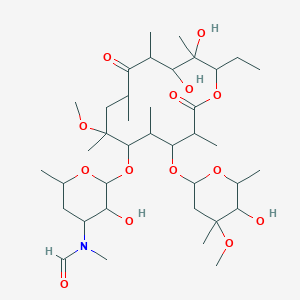
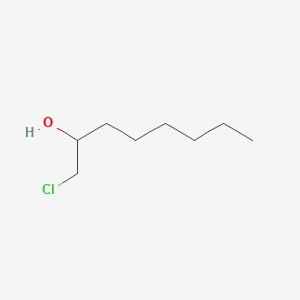
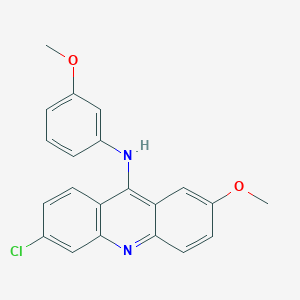
![N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B14116146.png)
